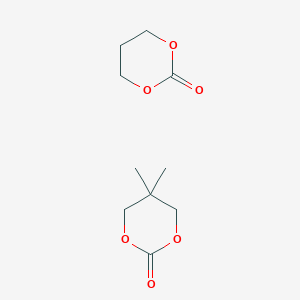
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is a biodegradable polymer synthesized through the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. This copolymer is known for its biocompatibility and biodegradability, making it a valuable material in biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dimethyltrimethylene carbonate-trimethylene carbonate copolymer is through ring-opening polymerization. This process involves the use of catalysts such as rare earth aryl oxides or imidazol-2-ylidenes . The polymerization can be conducted under various conditions, including different temperatures, monomer concentrations, and catalyst types. For instance, the polymerization rate is first-order with respect to both monomer and catalyst concentrations, and the overall activation energy is approximately 51.06 kJ/mol .
Industrial Production Methods: In industrial settings, the production of this copolymer often involves bulk ring-opening polymerization. This method allows for the efficient synthesis of high-molecular-weight polymers with controlled properties. The use of metal-free organocatalysts is preferred to avoid metal contamination, which can compromise the polymer’s performance in biomedical applications .
化学反应分析
Types of Reactions: 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one primarily undergoes ring-opening polymerization reactions. This process involves the cleavage of the acyloxygen bond in the monomer, leading to the formation of the polymer chain .
Common Reagents and Conditions: Common reagents used in the polymerization of this copolymer include rare earth aryl oxides, imidazol-2-ylidenes, and benzyl alcohol as an initiator . The polymerization can be conducted at room temperature or under controlled heating, depending on the desired properties of the final product .
Major Products Formed: The major product formed from the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate is the dimethyltrimethylene carbonate-trimethylene carbonate copolymer. This copolymer exhibits unique properties such as biodegradability and biocompatibility, making it suitable for various biomedical applications .
科学研究应用
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biodegradable polymer for the development of environmentally friendly materials . In biology and medicine, this copolymer is utilized in tissue engineering, drug delivery systems, and biodegradable implants due to its biocompatibility and controlled degradation properties . In the industrial sector, it is employed in the production of biodegradable plastics and other sustainable materials .
作用机制
The mechanism of action of dimethyltrimethylene carbonate-trimethylene carbonate copolymer involves the hydrolysis of the polymer chain, leading to its biodegradation . This process is facilitated by the presence of water and enzymes in the biological environment. The molecular targets and pathways involved in the degradation process include the cleavage of ester bonds in the polymer chain, resulting in the formation of non-toxic byproducts .
相似化合物的比较
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is unique compared to other similar compounds due to its specific combination of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. Similar compounds include poly(trimethylene carbonate), poly(lactide-co-glycolide), and poly(caprolactone) . While these polymers also exhibit biodegradability and biocompatibility, the unique properties of dimethyltrimethylene carbonate-trimethylene carbonate copolymer, such as its controlled degradation rate and mechanical properties, make it particularly suitable for specific biomedical applications .
属性
CAS 编号 |
127475-72-3 |
|---|---|
分子式 |
C10H16O6 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
InChI 键 |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
规范 SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
同义词 |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















